molecular formula C10H8N2O3S B2576979 N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide CAS No. 58979-92-3

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2576979
CAS No.: 58979-92-3
M. Wt: 236.25
InChI Key: HEIVIJJEKZUFAZ-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both furan and thiophene rings. These rings are known for their unique chemical properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-aminothiophene-2-carboxamide. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoylthiophen-2-yl)benzamide
  • N-(3-carbamoylthiophen-2-yl)pyridine-2-carboxamide
  • N-(3-carbamoylthiophen-2-yl)thiophene-2-carboxamide

Uniqueness

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure. This dual-ring system provides the compound with distinct chemical properties, making it more versatile in various chemical reactions compared to similar compounds that contain only one type of ring .

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIVIJJEKZUFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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